Ranatuerin 2C-RA1 peptide precursor
Description
General Overview of Anuran Skin Secretion Peptides
The skin of anurans is a highly specialized organ, essential for respiration, osmoregulation, and, crucially, defense. nih.gov It is equipped with two main types of glands: mucous glands, which maintain skin moisture, and granular (or serous) glands. nih.gov When the animal is under stress or attacked by a predator, the granular glands release a potent cocktail of biologically active compounds. This secretion is a complex chemical arsenal (B13267) containing a diversity of molecules including biogenic amines, alkaloids, and a vast number of peptides and proteins. nih.gov
These skin peptides are renowned for their structural and functional diversity. Many are classified as antimicrobial peptides (AMPs), which are typically cationic, hydrophobic molecules that can form amphipathic structures, often an α-helix. nih.govnih.gov This structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms like bacteria and fungi, leading to cell death. nih.gov Beyond their antimicrobial role, these peptides can exhibit a range of other biological activities, including antiviral, immunomodulatory, and anticancer properties. nih.gov
Discovery and Initial Characterization of Ranatuerin Family Peptides
The Ranatuerin family of peptides was first identified in frogs of the genus Rana. nih.gov They represent a significant group of AMPs found within the Ranidae family of frogs. qub.ac.uknih.gov Ranatuerin-2 (B1576050), a predominant subfamily, was initially isolated from the skin of the American bullfrog, Lithobates catesbeianus, and has since been found in various North American and Asian frog species. qub.ac.uknih.gov
Structurally, Ranatuerin-2 peptides are characterized by an N-terminal domain that forms an α-helix and a highly conserved C-terminal heptapeptide (B1575542) loop, often referred to as the 'Rana box'. nih.gov This loop is formed by a disulfide bridge between two cysteine residues and is a common feature in several peptide families from Ranidae frogs, including brevinins and esculentins. nih.gov While the primary amino acid sequences of ranatuerin peptides can be quite variable between different frog species, the presence of this cyclic 'Rana box' is a defining characteristic. qub.ac.uknih.gov Functionally, ranatuerins are known for their broad-spectrum antibacterial activity against a range of pathogens, often coupled with relatively low hemolytic activity (the ability to damage red blood cells). nih.govmdpi.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LLDTVKNLATNLAGQLLDRLKCKVTG |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of Ranatuerin Precursors
Genomic Organization of Ranatuerin Precursor Genes
The genes encoding ranatuerin precursors exhibit considerable diversity in their structure and organization, a feature that contributes to the vast array of antimicrobial peptides found in amphibians.
The genes encoding these peptides are often found as multiple copies within the genome, suggesting that gene duplication has been a significant evolutionary driver in the diversification of ranatuerins. researchgate.net These gene copies may not be located at a single locus but can be distributed across different genomic scaffolds. researchgate.net This distribution may facilitate independent evolution and regulation of different ranatuerin genes. While the precise chromosomal location of the Ranatuerin 2C-RA1 precursor gene is not documented, it is likely to follow this pattern of organization.
| Gene | Number of Exons | Reference |
|---|---|---|
| Ranatuerin-1 (B1576056) | 2 | researchgate.netnih.gov |
| Ranatuerin-3RC | 2 | researchgate.netnih.gov |
| Ranatuerin-2PRc | 3 | researchgate.netnih.gov |
| Ranatuerin-2RC | 3 | researchgate.net |
| Ranatuerin-4 | 3 | researchgate.net |
The regulation of ranatuerin precursor gene transcription is controlled by upstream regulatory elements, including promoters and binding sites for transcription factors. While the promoter for a specific ranatuerin gene has not been fully characterized, studies on other amphibian antimicrobial peptide genes, such as bombinin, have identified functional NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor binding motifs in their promoters. int-res.com The NF-κB pathway is a cornerstone of the innate immune response, and its involvement suggests that the expression of ranatuerin genes can be induced upon pathogen recognition. researchgate.net It is plausible that the promoter regions of ranatuerin precursor genes, including that of Ranatuerin 2C-RA1, contain similar regulatory elements that allow for a rapid and robust transcriptional response to infection. researchgate.net
Transcriptional Analysis of Ranatuerin Precursor mRNA
The expression of ranatuerin precursor mRNA is not constitutive but is regulated both in terms of location (spatial) and timing (temporal), particularly during different life stages and in response to environmental stimuli.
Transcriptional studies in premetamorphic tadpoles of Rana [Lithobates] catesbeiana have revealed that ranatuerin precursor mRNAs are differentially expressed in various tissues. researchgate.net For example, transcripts for ranatuerin-2PRc have been detected in the back skin, liver, and olfactory epithelium. researchgate.net The expression levels of these precursors can also be influenced by developmental processes such as metamorphosis, which is under the control of thyroid hormone. nih.gov Interestingly, in one study, short-term treatment with thyroid hormone did not significantly alter the abundance of several ranatuerin transcripts in the back skin of tadpoles, suggesting a complex regulatory mechanism that may involve other factors or longer-term developmental cues. nih.gov The expression of some ranatuerin precursors is also known to increase significantly during the later stages of metamorphosis, peaking at the metamorphic climax. researchgate.net This indicates a shift in the innate immune arsenal (B13267) as the frog transitions from an aquatic to a terrestrial lifestyle. oup.com
| Ranatuerin Precursor | Back Skin | Liver | Olfactory Epithelium | Tail Fin | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2PRc (HP2) | Detected | Detected | Detected | Not Detected | researchgate.net |
| Ranatuerin-1 (HP4) | Detected | Not Detected | Not Detected | Not Detected | researchgate.net |
| Ranatuerin-3RC (HP8) | Detected | Detected | Detected | Not Detected | researchgate.net |
Alternative splicing of precursor mRNA is a key mechanism for generating diversity in the ranatuerin peptide family. researchgate.netnih.gov This process allows for the production of multiple mRNA isoforms from a single gene, which can then be translated into different precursor proteins. nih.govnih.govfrontiersin.org For instance, the two-exon gene for ranatuerin-1 in Rana [Lithobates] catesbeiana can be alternatively spliced to produce different transcripts, such as the one encoding Ranatuerin-1 (HP4). researchgate.netnih.gov Similarly, the ranatuerin-3RC gene undergoes alternative splicing to generate distinct isoforms. researchgate.netnih.gov This splicing can lead to variations in both the prepro-region and the mature peptide sequence, thereby expanding the repertoire of antimicrobial peptides that can be deployed against pathogens. researchgate.net The existence of such isoforms for the Ranatuerin 2C-RA1 precursor is highly probable, contributing to the functional plasticity of the frog's immune defense.
Bioinformatic Approaches for Ranatuerin Precursor Gene Identification
The advent of high-throughput sequencing and sophisticated bioinformatic tools has revolutionized the discovery of novel antimicrobial peptides, including ranatuerins. nih.govresearchgate.netsemanticscholar.org Bioinformatic pipelines, such as rAMPage, are designed to mine transcriptomic (RNA-seq) and genomic data for sequences that encode putative AMPs. nih.gov These approaches typically involve the following steps:
Transcriptome Assembly: RNA sequenced from relevant tissues, such as frog skin, is assembled to reconstruct the full-length mRNA transcripts.
Homology Searching: Assembled transcripts are compared against databases of known antimicrobial peptides, like the Antimicrobial Peptide Database (APD), using tools such as BLAST. nih.gov This helps in identifying transcripts that are homologous to known ranatuerin precursors.
Gene Prediction and Annotation: Once a putative precursor transcript is identified, its corresponding gene can be located in the genome assembly. Gene prediction tools are then used to determine the exon-intron structure. researchgate.net
Precursor Analysis: The open reading frame of the transcript is translated into an amino acid sequence. This precursor sequence is then analyzed to identify the signal peptide, the acidic pro-region, and the mature peptide sequence, often based on conserved cleavage sites. nih.gov
These bioinformatic strategies have been instrumental in identifying numerous novel ranatuerin precursors and have provided a framework for understanding their genetic organization and diversity without the need for traditional protein purification and sequencing for initial discovery. researchgate.netnih.gov
Biosynthesis and Post Translational Processing of Ranatuerin Precursor
Ribosomal Synthesis of Ranatuerin Prepropeptides
Like most secreted peptides, ranatuerins are synthesized by ribosomes as larger, inactive precursor proteins known as prepropeptides. units.it This process is directed by a messenger RNA (mRNA) template transcribed from the peptide's gene. The prepropeptide structure for ranatuerins typically displays a conserved tripartite organization. nih.govias.ac.in It consists of an N-terminal signal peptide sequence, an acidic propeptide region, and the C-terminal domain that contains the sequence of the mature, biologically active peptide. nih.govias.ac.in The initial synthesis on the ribosome produces this complete prepropeptide chain. units.it Molecular cloning studies from the skin secretions of various frog species, such as Amolops wuyiensis and Rana pipiens, have consistently identified cDNAs encoding these precursors, confirming this fundamental biosynthetic pathway. mdpi.comnih.gov
Proteolytic Maturation of Ranatuerin Precursors
Following ribosomal synthesis, the inactive prepropeptide undergoes a series of proteolytic cleavage events to release the mature ranatuerin peptide. This maturation process is essential for activating the peptide.
The N-terminal signal peptide, typically composed of around 22 amino acids, guides the nascent prepropeptide into the endoplasmic reticulum for secretion. nih.govmdpi.comnih.gov This sequence is highly conserved among different ranatuerin precursors. researchgate.net Once the precursor is correctly localized within the secretory pathway, the signal peptide is cleaved off by a signal peptidase enzyme. ias.ac.in This cleavage event represents the first step in the maturation process, converting the prepropeptide into a propeptide.
After the removal of the signal peptide, the resulting propeptide is further processed to release the mature peptide. This crucial step is mediated by endoproteases known as prohormone convertases (PCs). nih.gov These enzymes recognize and cleave at specific basic amino acid residue pairs within the propeptide. nih.gov For the ranatuerin family and many other amphibian antimicrobial peptides, the canonical cleavage site is a Lysine-Arginine (-KR-) doublet located immediately upstream of the mature peptide sequence. mdpi.comnih.govnih.govnih.gov The cleavage at this -KR- site by prohormone convertases liberates the C-terminal mature ranatuerin peptide from the acidic spacer region of the propeptide. mdpi.comresearchgate.net
Post-Translational Modifications Affecting Ranatuerin Peptide Structure and Function
The final structure and function of the mature ranatuerin peptide are determined by specific post-translational modifications that occur after proteolytic cleavage.
A hallmark feature of many ranatuerin peptides is a C-terminal cyclic domain formed by an intramolecular disulfide bond. mdpi.comnih.gov This structure, often referred to as the "Rana box," is created by the oxidation of the thiol groups of two cysteine residues within the mature peptide sequence. nih.govnih.gov This disulfide bridge forms a stable loop, which can be a hexapeptide or heptapeptide (B1575542) ring depending on the specific ranatuerin. mdpi.comnih.gov The "Rana box" is a prevalent feature among antimicrobial peptides from Ranidae frogs and is considered important for maintaining the peptide's structural integrity and biological activity. nih.govmdpi.com This cyclic domain can contribute to the stability of the peptide's α-helical conformation, which is often crucial for its interaction with microbial membranes. mdpi.com
C-terminal amidation is another significant post-translational modification found in many amphibian peptides, which can enhance biological activity and resistance to proteases. nih.gov While not universally present in all ranatuerin family members, it is a known modification for some. mdpi.comnih.gov This process typically involves a C-terminal glycine (B1666218) residue in the peptide precursor, which serves as an amide donor. qub.ac.uk An enzyme, peptidylglycine α-amidating monooxygenase (PAM), catalyzes the conversion of the C-terminal glycine into a terminal amide group. qub.ac.uk The removal of the "Rana box" and the introduction of a C-terminal amide has been explored in synthetic analogues to investigate structure-activity relationships. mdpi.comnih.gov In some related amphibian peptides, C-terminal amidation has been shown to be essential for antimicrobial potency. nih.gov
Investigation of Endogenous Proteases Involved in Ranatuerin Precursor Processing
The transformation of the ranatuerin precursor into a mature, biologically active peptide is a multi-step process orchestrated by a suite of endogenous proteolytic enzymes. These enzymes are co-secreted with the inactive peptide precursors from granular glands in the frog's skin. mdpi.com While the specific enzymes in every frog species have not been exhaustively identified, studies on related ranid frogs provide a clear model for this proteolytic cascade. mdpi.comnih.gov
The initial and most crucial step in processing the ranatuerin precursor is the excision of the mature peptide from the propeptide. Analysis of the cDNA encoding for ranatuerin peptides, such as ranatuerin-2Pb, reveals a highly conserved processing site. nih.gov
Propeptide Convertases: The precursor sequence for ranatuerin-2Pb contains a classic -KR- (Lysine-Arginine) propeptide convertase processing site immediately upstream of the mature peptide sequence. nih.gov This indicates that enzymes from the proprotein convertase family, which are serine proteases, are responsible for the primary cleavage event that liberates the mature ranatuerin peptide. This is a common mechanism for the activation of many secreted peptides and proteins.
Other Peptidases: Following the initial cleavage, other enzymes present in the skin secretion may be involved in further modifications or degradation. In some amphibians, specific endopeptidases, such as magaininase found in Xenopus laevis, are known to cleave peptide bonds within specific secondary structures. mdpi.com Additionally, enzymes like dipeptidylaminopeptidase, which can hydrolyze Xaa-Pro bonds, have been implicated in the processing of other ranatuerin peptides. mdpi.com Studies on the skin secretions of frogs like Lithobates spectabilis have confirmed the presence of at least three different peptidases, highlighting the complex proteolytic environment on the amphibian skin. nih.govresearchgate.net This enzymatic cocktail ensures the rapid activation of defense peptides upon secretion. mdpi.com
The proteases co-secreted with ranatuerin peptides not only activate them but can also lead to their rapid degradation, which is a mechanism to prevent potential damage to the frog's own tissues. mdpi.com Understanding the impact of protease inhibitors is crucial for studying these peptides in their intact, active form.
Research on ranatuerin 2R from Pelophylax esculentus demonstrates the significant effect of inhibitors on peptide stability. mdpi.com In the absence of effective inhibitors, the peptide is subject to degradation. For instance, in the presence of hydrochloric acid (HCl), which is a less effective inhibitor, several proteolytic fragments of ranatuerin 2R were observed. mdpi.com This degradation is initiated rapidly, with the activity of secreted peptides often undetectable within 1 to 5 minutes after secretion if not properly preserved. mdpi.com
Conversely, the use of potent protease inhibitors can effectively preserve the integrity of the peptides.
Methanol: This has been shown to be a highly effective inhibitor, likely by precipitating and deactivating the proteases. mdpi.com In a study on ranatuerin 2R, no proteolytic fragments were recorded in the presence of methanol. mdpi.com
Phenylmethylsulfonyl fluoride (B91410) (PMSF): This serine protease inhibitor showed limited effectiveness in preventing the degradation of ranatuerin 2R, with proteolytic fragments still being formed. mdpi.com This suggests that not all proteases in the secretion are susceptible to PMSF, or the inhibitor may be unstable in the aqueous environment of the secretion. mdpi.com
Inhibitor Cocktails: A comprehensive study on Lithobates spectabilis skin secretions showed that processing samples with a protease inhibitor cocktail yielded 122 distinct molecular masses. In contrast, samples processed without inhibitors produced 253 different molecular masses, including 59 peptide fragments. nih.govresearchgate.net This clearly demonstrates that inhibiting endogenous protease activity is essential for preventing the degradation of the primary peptides and accurately characterizing the composition of the skin secretion.
The table below summarizes the findings on the stability of Ranatuerin 2R in the presence of different substances, illustrating the impact of protease inhibition.
| Condition/Inhibitor | Observed Stability of Ranatuerin 2R | Detected Proteolytic Fragments | Inferred Protease Activity |
|---|---|---|---|
| Methanol | Extremely resistant to degradation | None recorded | High inhibitory efficiency; proteases likely deactivated |
| Phenylmethylsulfonyl fluoride (PMSF) | Extremely resistant to degradation | None recorded | High inhibitory efficiency for proteases targeting Ranatuerin 2R |
| Hydrochloric Acid (HCl) | Susceptible to degradation | Ranatuerin 2R (5-17), Ranatuerin 2R (2-17), Ranatuerin 2R (3-17) | Incomplete inhibition; Dipeptidylaminopeptidase activity likely retained, cleaving N-terminal amino acids and the Ile⁴-Pro⁵ bond |
This evidence underscores that the stability of ranatuerin peptides is directly dependent on the effective inhibition of endogenous proteases present in the amphibian skin secretion.
Structural Biology and Biophysical Analysis of Ranatuerin Precursors and Derived Peptides
Primary Sequence Analysis of Ranatuerin 2C-RA1 Peptide Precursor and its Orthologs
The primary amino acid sequence of a peptide is the initial determinant of its higher-order structure and, consequently, its function. Analysis of the Ranatuerin 2C-RA1 precursor and its orthologs reveals conserved elements crucial for processing and function, alongside regions of high variability that contribute to the diversity of the ranatuerin family.
The precursors of ranatuerin peptides, including Ranatuerin 2C-RA1, typically exhibit a conserved structural organization. researchgate.netnih.gov This architecture consists of a putative N-terminal signal peptide of approximately 22 amino acids, an acidic spacer region, a canonical -KR- propeptide convertase processing site, and the C-terminal mature peptide. researchgate.netnih.govmdpi.com The signal peptide guides the precursor through the secretory pathway, while the acidic spacer may play a role in preventing premature activity. The dibasic cleavage site is essential for the enzymatic release of the mature, active peptide. researchgate.netnih.gov
The primary sequence of the mature Ranatuerin 2C-RA1 peptide, derived from the golden crossband frog (Odorrana andersonii), is provided in the table below. novoprolabs.com
Table 1: Amino Acid Sequence of Ranatuerin 2C-RA1
| Property | Value |
|---|---|
| Full Sequence | Leu-Leu-Asp-Thr-Val-Lys-Asn-Leu-Ala-Thr-Asn-Leu-Ala-Gly-Gln-Leu-Leu-Asp-Arg-Leu-Lys-Cys-Lys-Val-Thr-Gly |
| Abbreviation | LLDTVKNLATNLAGQLLDRLKCKVTG |
| Length (aa) | 26 |
| Source Organism | Odorrana andersonii |
This interactive table provides the fundamental sequence data for the mature Ranatuerin 2C-RA1 peptide. novoprolabs.com
The ranatuerin peptide group is divided into several subfamilies, including ranatuerin-1 (B1576056), ranatuerin-2 (B1576050), and ranatuerin-3, among others, primarily based on structural similarities. nih.govnih.gov Although they share the characteristic Rana box, the amino acid composition and length of the linear portion of the peptides vary significantly between these subfamilies. nih.govnih.gov Ranatuerin-1 peptides were first identified in the bullfrog Rana catesbeiana. nih.gov Ranatuerin-2 peptides, such as 2C-RA1, represent a predominant family and are characterized by a conserved Glycine (B1666218) at position 1 and Lysine (B10760008) at position 22, in addition to the C-terminal Rana box. nih.gov
The molecular heterogeneity within the ranatuerin-2 subfamily itself is notable. nih.gov Comparisons of precursors from different frog species reveal that the primary structures of mature ranatuerin-2 peptides are poorly conserved, with numerous residue deletions and substitutions. mdpi.comnih.gov This diversity is believed to be a result of gene duplication events followed by accelerated evolution, providing the host organism with a broad arsenal (B13267) of defense peptides against a wide range of pathogens. nih.gov For example, sequence alignments show that while the signal peptide and processing sites are homologous, the mature peptide sequences can differ substantially, likely affecting their specific antimicrobial spectra and potency. researchgate.netnih.govnih.gov
Table 2: Comparison of Selected Ranatuerin-2 Precursor Features
| Peptide Precursor | Source Organism | Mature Peptide Length (aa) | Key Features |
|---|---|---|---|
| Ranatuerin 2C-RA1 | Odorrana andersonii | 26 | Contains the C-terminal Rana box. novoprolabs.com |
| Ranatuerin-2-AW (R2AW) | Amolops wuyiensis | 29 | Contains a cyclic heptapeptide (B1575542) Rana box. nih.gov |
| Ranatuerin-2PLx (R2PLx) | Rana palustris | Not specified | Contains a heptapeptide C-terminal Rana box. nih.gov |
| Ranatuerin-2Pb | Rana pipiens | 34 | Contains a classical -KR- processing site. nih.gov |
| Ranatuerin-2PRc (HP2) | Pseudacris regilla | Not specified | Exhibits divergence in the mature peptide region compared to other ranatuerins. researchgate.net |
This interactive table highlights the variations in mature peptide length and key characteristics among different ranatuerin-2 orthologs.
Conformational Studies of Ranatuerin Peptides
The three-dimensional structure of ranatuerin peptides is critical for their interaction with microbial membranes and subsequent biological activity. A variety of biophysical techniques have been employed to elucidate their conformational properties.
Solution NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides in environments that mimic biological membranes. researchgate.netcapes.gov.br Studies on various amphibian antimicrobial peptides, including those from the ranatuerin family, have consistently shown that they adopt an amphipathic α-helical conformation in the presence of membrane-mimetic solvents (like trifluoroethanol-water mixtures) or micelles. nih.govresearchgate.netcapes.gov.br This amphipathic structure, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is crucial for membrane interaction and disruption. researchgate.net
While a specific high-resolution NMR structure for Ranatuerin 2C-RA1 is not detailed in the provided search results, findings for related peptides offer significant insights. For instance, solid-state NMR analysis of ranatuerin-2CSa revealed that the C-terminal Rana box domain also possesses a helical structure. nih.gov This suggests the entire peptide may form a continuous or broken helix, a conformation that facilitates insertion into and perturbation of the lipid bilayer of target cells. nih.govresearchgate.net
Circular dichroism (CD) spectroscopy is widely used to investigate the secondary structure of peptides in different environments. researchgate.net CD studies on ranatuerin peptides corroborate the findings from NMR. In aqueous solutions, these peptides often exhibit a disordered or random coil conformation. nih.gov However, in the presence of membrane-mimicking environments, such as 50% trifluoroethanol (TFE) or lipid vesicles, they undergo a conformational transition to adopt a significant α-helical structure. nih.govnih.govnih.gov
For example, CD spectra of ranatuerin-2PLx and a ranatuerin-2 peptide from Amolops wuyiensis (R2AW) confirmed a predominantly α-helical structure in a TFE solution. nih.govnih.gov Interestingly, studies on analogues have demonstrated the structural importance of different peptide regions. The removal of the C-terminal Rana box from ranatuerin-2PLx led to a marked reduction in the helical content, indicating that this cyclic domain is important for stabilizing the α-helical conformation of the entire peptide. nih.gov
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, provide nanoscale insights into the structure-function relationships of antimicrobial peptides. nih.govresearchgate.net These techniques are used to predict secondary structures and simulate the dynamic behavior of peptides in solution and their interactions with lipid membranes. nih.gov
Secondary structure predictions for ranatuerin peptides are consistent with experimental data from CD and NMR. For instance, the predicted conformation of ranatuerin-1 includes an N-terminal α-helix. nih.gov More advanced modeling using tools like PEPFOLD-3 for a ranatuerin-2 peptide (R2AW) also predicted a significant α-helical structure, which was in accordance with CD spectroscopy results. nih.gov MD simulations allow researchers to observe the conformational space a peptide explores, its stability, and its interactions with water or lipid molecules. nih.govmdpi.com For AMPs, these simulations can reveal how peptides aggregate, bind to, and insert into membranes, leading to pore formation or other disruptive mechanisms. researchgate.netmdpi.com While specific MD simulations for Ranatuerin 2C-RA1 were not found, the general application of these methods to AMPs helps elucidate the molecular basis of their activity, such as how cationicity and hydrophobicity contribute to membrane binding and disruption. nih.gov
Functional Significance of Key Structural Motifs
The biological activity of ranatuerin peptides is intrinsically linked to their three-dimensional structure. Specific structural motifs within the peptide sequence are critical for their function, particularly their antimicrobial and anticancer properties. The precursor molecule, such as the this compound, contains the blueprint for these essential domains, which are formed upon post-translational modification into the mature peptide.
Role of the N-Terminal α-Helix Domain
A predominant feature of many ranatuerin-2 peptides is the presence of an N-terminal α-helical domain. nih.gov This structural motif is fundamental to the peptide's ability to interact with and disrupt the cell membranes of pathogens. nih.gov The α-helix is typically amphipathic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. This arrangement allows the peptide to selectively bind to the negatively charged outer membranes of bacteria and form pores, leading to the leakage of cellular contents and ultimately, cell death. nih.gov
The necessity of this domain for biological activity has been demonstrated through structural and functional studies. For instance, research on ranatuerin-1, a related peptide, showed that the deletion of the N-terminal domain (residues 1-8) resulted in inactive analogues, highlighting the critical role of this α-helical region. nih.gov The α-helix is considered a prerequisite for the antimicrobial action of many frog-derived antimicrobial peptides (AMPs). nih.gov Ranatuerin-2 peptides, such as Ranatuerin-2PLx, are characterized by this N-terminal α-helix, which is a key component of their molecular architecture. nih.gov Circular dichroism studies of various ranatuerin peptides confirm they adopt a significant α-helical conformation, particularly in membrane-mimicking environments like 50% trifluoroethanol (TFE). nih.govresearchgate.net
Importance of the C-Terminal "Rana Box" Disulfide Loop
A highly conserved and defining feature at the C-terminus of ranatuerin and many other amphibian antimicrobial peptides is the "Rana box". nih.govnih.gov This structure is a cyclic domain, typically a heptapeptide, formed by an intramolecular disulfide bond between two cysteine residues. nih.govqub.ac.uk This loop is prevalent among major AMP families from the Ranidae family of frogs, including brevinins, esculentins, and ranalexin (B141904), in addition to ranatuerins. nih.gov
However, the importance of the Rana box is not universal across all ranatuerin-2 peptides. A 2023 study on Ranatuerin-2-AW (R2AW) from the Wuyi torrent frog found that the disulfide bridge and the Rana box were dispensable for its antibacterial activity. qub.ac.ukmdpi.com This indicates that while the Rana box is a conserved structural element, its functional contribution can be context-dependent, varying with the specific primary sequence of the peptide. mdpi.comnih.gov The function of this cyclic domain in helix-loop peptides remains ambiguous and is sometimes considered controversial, as its removal can lead to reduced, unchanged, or even enhanced activity depending on the specific peptide family. mdpi.comnih.gov
Research Findings on Ranatuerin Structural Modifications
The following table summarizes key findings on how modifications to the primary structural motifs of ranatuerin peptides affect their biological activity.
| Peptide | Modification | Effect on Activity | Reference(s) |
| Ranatuerin-1 | Deletion of N-terminal domain (residues 1-8) | Inactive analog | nih.gov |
| Ranatuerin-1 | Deletion of cyclic heptapeptide region (Rana box) | Inactive analog | nih.gov |
| Ranatuerin-2PLx | Deletion of the C-terminal Rana box | Drastically reduced antibacterial and antiproliferative activities | nih.gov |
| Ranatuerin-2-AW (R2AW) | Deletion of the cyclic domain (Rana box) | Similar antibacterial activity to the natural peptide | qub.ac.ukmdpi.com |
| Ranatuerin-2Pb | Truncation (removal of C-terminal residues) | RPa (analogue) showed reduced antimicrobial and hemolytic activity. RPb (further truncated and amidated) retained broad-spectrum activity. | nih.gov |
Compound and Peptide Nomenclature
Evolutionary Biology and Phylogenetics of Ranatuerin Family Peptides
Phylogenetic Relationships within the Ranatuerin Peptide Family
The study of phylogenetic relationships within the Ranatuerin peptide family provides insights into the evolutionary history of host species and the functional diversification of these important defense molecules.
Comparative sequence analysis of ranatuerin peptides across different frog species reveals significant structural diversity, which can be used for taxonomic classification and understanding phylogenetic relationships. nih.gov Ranatuerin peptides are broadly categorized into families based on structural similarities. nih.gov For instance, ranatuerin-1 (B1576056) and ranatuerin-2 (B1576050) peptides are typically found in North American ranid frogs, whereas other families like brevinin-2 (B1175259) are characteristic of Eurasian species. nih.gov This geographical distribution suggests that the evolution of these peptide families has been shaped by the specific ecological niches and pathogen encounters of different anuran lineages.
Alignments of ranatuerin precursor sequences, such as that of Ranatuerin-2PRc from Pseudacris regilla and its counterpart in Rana catesbeiana, show a reasonable degree of conservation in the prepro sequence, while the mature peptide region exhibits considerable divergence. nih.gov This pattern of conservation and divergence is a recurring theme in the evolution of AMPs.
Ancestral sequence reconstruction (ASR) is a powerful computational method used to infer the sequences of extinct genes and proteins. wikipedia.orgnih.gov This technique utilizes multiple sequence alignments of contemporary peptides to statistically predict the ancestral sequences at various nodes in a phylogenetic tree. wikipedia.orgnih.gov While specific ASR studies focusing exclusively on the Ranatuerin 2C-RA1 peptide precursor are not widely documented, the principles of ASR have been applied to understand the evolution of AMPs in general. nih.govnih.govbiorxiv.orgresearchgate.net
The process involves aligning homologous ranatuerin sequences from various anuran species to construct a phylogenetic tree. wikipedia.org Using statistical models of amino acid or nucleotide substitution, the most probable ancestral sequence at each evolutionary branching point is then inferred. nih.gov Reconstructing ancestral ranatuerin precursors can shed light on the initial functions of these peptides and how they have diversified over time in response to changing selective pressures.
Mechanisms of Diversification in Ranatuerin Gene Loci
The remarkable diversity observed in the Ranatuerin peptide family is driven by several key evolutionary mechanisms at the genetic level.
Gene duplication is a primary engine of evolutionary innovation, and the Ranatuerin family is a clear example of this principle. The immense diversity of AMPs in ranid frogs is believed to have arisen from multiple gene duplication events from an ancestral gene. nih.gov Studies on various anuran species have shown that AMP genes, including those for ranatuerins, often exist as a multi-locus system, with multiple gene copies present in an individual's genome. nih.gov
For example, in the North American bullfrog (Rana catesbeiana), different ranatuerin peptides are derived from distinct genes, which can vary in their exon-intron structure. nih.gov Some ranatuerin genes consist of two exons, while others have three. nih.govresearchgate.net This variation in gene structure itself suggests a history of duplication and subsequent divergence. Furthermore, alternative splicing of the transcripts from these duplicated genes provides an additional layer of diversification, allowing a single gene to produce multiple distinct peptide precursors. nih.govresearchgate.net However, it is noteworthy that in some lineages, such as Silurana and Xenopus, gene deletion (nonfunctionalization) appears to be a common fate for duplicated AMP genes following polyploidization events. ulster.ac.uk
The evolutionary history of ranatuerin genes is marked by strong positive selection, particularly in the region encoding the mature peptide. uol.deharvard.edu Positive selection favors the fixation of non-synonymous mutations, which alter the amino acid sequence of the resulting peptide. This rapid evolution of the mature peptide is likely an adaptive response to the co-evolutionary arms race with a wide array of pathogens. uol.de
Studies on ranatuerin-2 loci in leopard frogs have provided detailed insights into this adaptive evolution. harvard.edu The high rate of non-synonymous to synonymous nucleotide substitutions (dN/dS) in the mature peptide coding region is a classic indicator of positive selection. harvard.edu This suggests that novel peptide variants with potentially enhanced or new antimicrobial activities are constantly being selected for, leading to the diversification of the ranatuerin repertoire.
The precursor of a ranatuerin peptide is composed of three main domains: a highly conserved N-terminal signal peptide, a variable acidic spacer peptide, and the C-terminal mature peptide. nih.govuol.de These domains exhibit strikingly different rates of evolution.
The signal peptide, responsible for directing the precursor to the secretory pathway, is typically under strong purifying selection, meaning that changes to its sequence are generally detrimental and are selected against. This results in a high degree of conservation across different ranatuerin precursors. uol.de
In contrast, the mature peptide domain is subject to intense positive selection, leading to rapid sequence divergence. uol.deharvard.edu This high evolutionary rate allows the host to adapt its chemical defenses to evolving pathogen populations.
The acidic spacer region often shows an intermediate level of variability. uol.de While more conserved than the mature peptide, it can still accumulate mutations that may influence the proper folding and processing of the precursor. Research on Rana catesbeiana has revealed that even when mature peptide sequences are identical, their corresponding prepro sequences can be distinct, highlighting the evolutionary plasticity of these precursor regions. nih.gov
Biogeographic Context of Ranatuerin Peptide Evolution in Amphibians
The evolution and diversity of ranatuerin peptides, a family of antimicrobial peptides (AMPs), are intricately linked to the geographic distribution of the amphibian species that produce them. These peptides are a crucial component of the innate immune system in frogs, offering protection against a wide array of microbial pathogens in their diverse and often microbe-rich environments. nih.govresearchgate.net The distribution of ranatuerin peptide families, particularly within the extensive Ranidae family of frogs, showcases a distinct biogeographic pattern, providing valuable insights into the evolutionary pressures that have shaped this diverse group of molecules. nih.govnih.gov
The ranatuerin peptide family is broadly categorized into several subfamilies, with ranatuerin-1 and ranatuerin-2 being the most extensively studied. The distribution of these subfamilies displays a clear geographical demarcation. Ranatuerin-1 peptides have, to date, only been identified in the skin secretions of North American bullfrogs belonging to the Aquarana species group. nih.gov In contrast, ranatuerin-2 peptides exhibit a wider distribution, being found in the majority of New World frog species. nih.gov However, their presence in Eurasian frog species is notably more restricted, suggesting distinct evolutionary trajectories influenced by geographical separation. nih.govnih.gov
This geographical partitioning is not unique to the ranatuerin family. Other AMP families found in ranid frogs also show clear biogeographic distributions. For instance, peptides such as brevinin-2, tigerinin, japonicin, and nigrocin have been exclusively isolated from Eurasian frogs. nih.gov Conversely, ranalexin (B141904) and palustrin peptides, alongside the ranatuerin-1 and -2 families, are characteristic of North American ranids. nih.gov This distribution pattern underscores the role of geographic isolation in the divergent evolution of these defense peptides.
The molecular heterogeneity observed within the ranatuerin-2 family, in particular, has proven to be a valuable tool for phylogenetic and taxonomic studies. nih.gov The specific amino acid sequences of ranatuerin-2 peptides can be used as markers to delineate evolutionary relationships between different frog species. nih.govresearchgate.net For example, cladistic analysis based on the primary structures of ranatuerin-2 peptides supports the division of New World ranid frogs into the genera Lithobates and Rana. ulster.ac.uk Further analysis has helped to establish sister-group relationships between species such as Lithobates palmipes and Lithobates warszewitschii. ulster.ac.uk
The evolutionary narrative of ranatuerin peptides is one of adaptation to local pathogenic pressures. The remarkable diversity within this peptide family is believed to have arisen from multiple gene duplication events, followed by diversification to effectively combat a wide spectrum of local pathogens. nih.gov This is supported by evidence of positive selective sweeps in ranatuerin loci, such as that observed for the Ranatuerin-2 locus in the northern leopard frog (Rana pipiens, now classified as Lithobates pipiens). nih.gov
The table below provides a summary of the biogeographic distribution of selected ranatuerin peptides and related AMP families in various amphibian species.
| Peptide Family | Geographic Region | Representative Frog Species |
| Ranatuerin-1 | North America | Lithobates catesbeianus (American Bullfrog) |
| Ranatuerin-2 | North & South America | Lithobates pipiens (Northern Leopard Frog), Lithobates palmipes (Amazon River Frog) |
| Eurasia (more restricted) | Glandirana genus frogs (e.g., Glandirana rugosa) | |
| Brevinin-1 | Eurasia & North America | Widespread in Ranidae |
| Brevinin-2 | Eurasia | Rana temporaria (Common Frog) |
| Esculentin-1 & -2 | Eurasia & North America | Widespread in Ranidae |
| Japonicin-1 & -2 | Asia | Asian frog species |
| Nigrocin-2 | Asia | Asian frog species |
| Palustrin-2 | North America | North American Ranids |
| Ranalexin | North America | North American Ranids |
| Tigerinin | Eurasia | Hoplobatrachus tigerinus (Indian Bullfrog) |
This biogeographic data highlights that the evolution of the ranatuerin peptide family, and indeed the broader arsenal (B13267) of amphibian AMPs, has not occurred in a vacuum. Instead, it has been shaped by the specific ecological niches and pathogen landscapes encountered by different frog populations across the globe. The distinct peptide profiles of Eurasian, North American, and Asian ranids serve as a molecular fossil record, tracing the evolutionary history and geographic dispersal of these amphibians. nih.govnih.gov
Fundamental Mechanistic Insights into Ranatuerin Family Peptide Bioactivity
Interactions of Ranatuerin Peptides with Microbial Membranes
The primary mechanism of action for ranatuerin peptides, like many antimicrobial peptides (AMPs), involves targeting the microbial cell membrane. nih.govresearchgate.net This interaction leads to a loss of membrane integrity and, ultimately, cell death. nih.gov
The initial and critical step in the antimicrobial action of ranatuerin peptides is their electrostatic attraction to the microbial cell surface. Most bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. nih.govnih.gov The cationic nature of ranatuerin peptides, conferred by basic amino acid residues like lysine (B10760008) and arginine, facilitates a strong electrostatic interaction, allowing the peptides to accumulate on the bacterial surface. nih.govnih.govnih.gov This preferential attraction is a key factor in their selective toxicity toward microbial cells over the largely zwitterionic membranes of mammalian cells. nih.gov
Studies have shown that modifications enhancing this electrostatic potential, such as C-terminal amidation, can improve a peptide's ability to adsorb to and penetrate the membrane. nih.gov The amide group can form hydrogen bonds and enhance electrostatic interactions with the phospholipid heads of the membrane. nih.gov Basic residues within the peptide sequence are understood to contribute directly to binding with these phospholipid head groups, initiating the disruptive process. nih.gov
Following adsorption, ranatuerin peptides induce membrane permeabilization, a fact confirmed experimentally using techniques like the SYTOX™ Green nucleic acid stain, which fluoresces upon binding to nucleic acids after the cell membrane has been compromised. nih.govnih.gov While the precise mechanism can vary, the action of α-helical AMPs is generally explained by several models:
Toroidal Pore Model: In this model, peptides insert into the membrane, inducing the lipid monolayers to bend continuously, creating a water-filled channel lined by both the peptides and the lipid head groups. This action causes a loss of cytoplasmic contents, leading to cell death. nih.gov
Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, causing the formation of micelles and leading to membrane disintegration. nih.gov
Barrel-Stave Model: Peptides oligomerize and insert perpendicularly into the lipid bilayer, forming a barrel-like pore where the hydrophobic regions of the peptides face the lipid core and the hydrophilic regions form the channel's interior. nih.gov
Studies on ranatuerin analogues demonstrate a rapid, concentration-dependent permeabilization of bacterial membranes, with significant disruption occurring within minutes of exposure, consistent with pore formation or a carpet-like disruption. nih.govnih.gov For instance, an optimized analogue of ranatuerin-2AW completely destroyed the membrane integrity of S. aureus and MRSA within 30 minutes at twice its minimum inhibitory concentration (MIC). nih.gov
Structure-Activity Relationship (SAR) Studies on Ranatuerin Peptides
The antimicrobial efficacy of ranatuerin peptides is intricately linked to their primary and secondary structures. SAR studies, involving systematic modifications to the peptide sequence, have provided crucial insights into how specific structural features influence bioactivity.
A delicate balance between net positive charge and hydrophobicity is paramount for the antimicrobial activity of ranatuerin peptides.
Charge: A higher net positive charge generally enhances the initial electrostatic attraction to negatively charged bacterial membranes, a prerequisite for antimicrobial action. nih.govnih.gov However, an excessive net charge can also lead to increased hemolytic activity, highlighting the need for an optimal balance. researchgate.net
Hydrophobicity: The hydrophobicity of a peptide, determined by its nonpolar amino acid residues, is crucial for its insertion into and disruption of the lipid bilayer core. nih.govmdpi.com Similar to charge, there appears to be a threshold for hydrophobicity, beyond which activity may not increase and toxicity to host cells can become a concern. mdpi.com
SAR studies on ranatuerin analogues have validated these principles. The creation of a ranatuerin-2 (B1576050) analogue, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, with enhanced cationicity and hydrophobicity, resulted in significantly optimized antibacterial and anticancer activities. nih.govnih.gov Conversely, a study on ranatuerin-1 (B1576056) showed that while substituting asparagine with lysine at position 8 (Asn-8→Lys) increased cationicity and potency, substituting asparagine with alanine (B10760859) at position 22 (Asn-22→Ala) increased hydrophobicity but also led to a 3.5-fold increase in hemolytic activity. nih.gov
Table 1: Influence of Charge and Hydrophobicity on Ranatuerin Activity
| Peptide/Analogue | Modification | Primary Effect | Impact on Bioactivity | Source(s) |
|---|---|---|---|---|
| Ranatuerin-1 Analogue | Asn-8→Lys | Increased Cationicity | Increased potency against Gram-positive and Gram-negative bacteria and C. albicans. | nih.gov |
| Ranatuerin-1 Analogue | Asn-22→Ala | Increased Hydrophobicity | 3.5-fold increase in hemolytic activity. | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Lysine and Leucine substitutions | Increased Cationicity & Hydrophobicity | Significantly optimized antibacterial and anticancer activities. | nih.govnih.gov |
Impact of Residue Substitutions and Truncations on Bioactivity
Modifying the amino acid sequence through substitution or truncation has profound effects on the function of ranatuerin peptides.
Residue Substitution: Replacing specific amino acids can fine-tune a peptide's properties. The substitution of Asn-8 with Lys in ranatuerin-1, for example, yielded an analogue with 2- to 8-fold increased potency against pathogenic E. coli strains. nih.gov This demonstrates that targeted substitutions can significantly enhance antimicrobial efficacy.
Truncation: Shortening the peptide chain can help identify the core active region and potentially reduce manufacturing costs. A study on ranatuerin-2Pb found that a truncated, amidated analogue (RPb: SFLTTVKKLVTNLAAL-NH₂) retained broad-spectrum antimicrobial activity. nih.gov In sharp contrast, the deletion of the C-terminal cyclic region from ranatuerin-1 resulted in an inactive peptide, indicating that the impact of truncation is highly dependent on the specific peptide and the nature of the modification. nih.gov
Table 2: Effects of Substitution and Truncation on Ranatuerin Bioactivity
| Peptide Family | Analogue | Modification | Result | Source(s) |
|---|---|---|---|---|
| Ranatuerin-1 | [Lys-8] ranatuerin-1 | Substitution (Asn-8→Lys) | Increased potency against bacteria and C. albicans. | nih.gov |
| Ranatuerin-1 | Truncated Analogue | Deletion of cyclic C-terminus | Inactive peptide. | nih.gov |
| Ranatuerin-2Pb | RPb | Truncation of C-terminus with amidation | Retained broad-spectrum antimicrobial activity. | nih.gov |
| Ranatuerin-2AW | R2AW(1-22)-NH₂ | Truncation of C-terminus with amidation | Showed similar antibacterial activity to the full-length peptide. | nih.gov |
Functional Role of the "Rana Box" in Peptide Efficacy
A characteristic feature of many ranatuerin peptides is the "Rana box," a C-terminal cyclic domain formed by an intramolecular disulfide bridge between two cysteine residues. nih.govnih.govulster.ac.uk The functional importance of this motif has been a subject of considerable investigation, with studies revealing its role to be ambiguous and highly context-dependent. nih.govmdpi.com
In some cases, the Rana box is essential for bioactivity. Studies on ranatuerin-1 and ranatuerin-2PLx found that the removal of this cyclic domain or the disruption of its disulfide bond led to a significant decrease or complete loss of antimicrobial potency. nih.govnih.gov This suggests that for these specific peptides, the cyclic structure is critical for maintaining a conformation necessary for membrane interaction.
Conversely, other studies have shown the Rana box to be dispensable. For ranatuerin-2-AW, an analogue where the disulfide bridge was removed and the cysteines were replaced by serines showed similar antibacterial activity to the native peptide. nih.govnih.gov Likewise, a truncated version of ranatuerin-2Pb, which lacked the entire Rana box but was C-terminally amidated, retained its broad-spectrum activity. nih.gov These findings imply that other structural features, particularly C-terminal amidation, can compensate for the absence of the Rana box, likely by preserving or enhancing the peptide's ability to interact with bacterial membranes. nih.gov
Investigation of Intracellular Targets and Signaling Pathways (General AMP Context)
While the primary mechanism of many antimicrobial peptides (AMPs) involves the disruption of the microbial cell membrane, a significant number of these peptides can translocate into the cytoplasm and exert their effects by interacting with various intracellular components. frontiersin.org This intracellular activity can either be the principal mode of action or a secondary mechanism that complements membrane disruption. asm.org The ability of AMPs to engage with internal targets is a critical area of research, as it unveils new possibilities for therapeutic interventions, especially against antibiotic-resistant pathogens. frontiersin.orgfrontiersin.org
The translocation process itself can occur through several proposed mechanisms, including direct penetration of the membrane or via endocytotic pathways. asm.org Once inside the cell, these peptides can interfere with essential cellular processes, leading to cell death. The diversity of intracellular targets highlights the multifaceted nature of AMP bioactivity. frontiersin.orgasm.org
Detailed Research Findings
Research has identified a broad spectrum of intracellular molecules and pathways that are affected by AMPs. These findings underscore the complex and often cooperative nature of AMP mechanisms, where a single peptide may influence multiple pathways simultaneously. asm.org
Nucleic Acid Interactions:
A primary category of intracellular targets for AMPs is nucleic acids. Peptides such as indolicidin, buforin II, and LL-37 have been shown to bind to both DNA and RNA. frontiersin.org This interaction can inhibit crucial processes like DNA replication, transcription, and translation. asm.org The binding is often facilitated by the cationic nature of the AMPs, which allows them to interact with the negatively charged phosphate (B84403) backbone of nucleic acids. portlandpress.com Electrophoretic mobility shift assays (EMSAs) are a common technique used to demonstrate this direct binding between AMPs and nucleic acids. frontiersin.org
Ribosomal and Protein Synthesis Inhibition:
Several AMPs are known to halt protein synthesis by targeting the ribosome. portlandpress.com For instance, some peptides can interfere with the ribosomal subunits, thereby disrupting the translation process. asm.org This inhibition of protein synthesis is a potent mechanism that can rapidly arrest bacterial growth and viability.
Enzyme and Metabolic Pathway Inhibition:
AMPs can also target and inhibit the function of essential metabolic enzymes. By doing so, they can disrupt critical biochemical pathways necessary for the pathogen's survival. For example, some AMPs have been found to interfere with enzymes involved in cell wall synthesis, amino acid biosynthesis, and energy metabolism. asm.orgnih.gov Lactoferricin B, for instance, has been shown to inhibit the phosphorylation of two-component regulatory systems, which are vital for bacterial signal transduction and adaptation. asm.org Furthermore, studies using Escherichia coli proteome microarrays have systematically identified protein targets for various intracellularly acting AMPs, revealing that different peptides can affect distinct metabolic pathways, such as purine (B94841) metabolism, carbohydrate biosynthesis, and folate metabolism. nih.gov
Modulation of Host Immune Responses:
The table below summarizes key intracellular targets and the AMPs known to interact with them.
| Intracellular Target Category | Specific Target/Process | Interacting AMPs (Examples) |
| Nucleic Acids | DNA, RNA | Indolicidin, Buforin II, LL-37, Frenatin 2.3S frontiersin.org |
| Protein Synthesis | Ribosomes | Indolicidin, DM3 asm.orgportlandpress.com |
| Enzymes & Metabolism | Two-component systems, Arginine decarboxylase, Histidine kinase, Purine metabolism, Folate metabolism | Lactoferricin B, Bactenecin 7, PR-39 asm.orgnih.gov |
| Host Cell Signaling | Immune cell receptors (e.g., Toll-like receptors) | LL-37 portlandpress.com |
It is important to note that some AMPs can have multiple intracellular targets, a feature that likely contributes to their high efficiency and the low rate of resistance development. asm.org The ability of a single peptide to disrupt several vital cellular functions simultaneously presents a significant challenge for pathogens to overcome.
Advanced Research Methodologies for Studying Ranatuerin 2c Ra1 Peptide Precursor
High-Throughput Identification Techniques
The initial discovery and characterization of novel peptide precursors like Ranatuerin 2C-RA1 heavily rely on high-throughput techniques that can rapidly analyze complex biological samples.
Transcriptomics and RNA Sequencing for Precursor Discovery
Modern research into amphibian skin peptides, including ranatuerins, has been revolutionized by transcriptomics. The analysis of RNA sequences from amphibian skin secretions allows for the large-scale discovery of the genetic precursors to these peptides. nih.gov This "shotgun" cloning approach involves constructing a cDNA library from the mRNA extracted from the skin secretions of frogs. nih.govnih.gov By sequencing this library, researchers can identify the open reading frames that encode the prepropeptide sequences of antimicrobial peptides (AMPs), such as the Ranatuerin 2C-RA1 precursor. nih.govuol.de
This method has proven highly effective in identifying novel AMPs from various amphibian species. nih.gov For instance, a study on the pickerel frog (Rana palustris) successfully used this technique to discover the biosynthetic precursor for Ranatuerin-2PLx. nih.gov The analysis of these precursor sequences often reveals a conserved signal peptide region and a hypervariable region that encodes the mature peptide, providing insights into the evolutionary relationships between different peptide families. uol.denih.gov
Proteomics and Mass Spectrometry for Peptide Characterization
Once a putative peptide precursor is identified through transcriptomics, proteomics techniques, particularly mass spectrometry, are employed to confirm the presence and determine the primary structure of the mature peptide. nih.govulster.ac.uk Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key tool for determining the molecular masses of peptides within a crude skin secretion sample. ulster.ac.ukmdpi.com
For more detailed structural information, tandem mass spectrometry (MS/MS) is utilized. nih.govmdpi.com This technique involves fragmenting the peptide and analyzing the resulting smaller ions to deduce the amino acid sequence. nih.govmdpi.com High-resolution mass spectrometry has become an indispensable tool for the de novo sequencing of peptides from organisms whose genomes are not yet known. mdpi.com This combination of "shotgun" cloning and mass spectrometry provides a powerful workflow for identifying and characterizing novel peptides like those derived from the Ranatuerin 2C-RA1 precursor. nih.gov
Chemical Synthesis and Design of Ranatuerin Peptide Analogs
Following the identification and characterization of a native peptide, researchers often turn to chemical synthesis to produce larger quantities for further study and to create analogs with potentially improved properties.
Solid-Phase Peptide Synthesis (SPPS) Optimization
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like ranatuerins. nih.govmdpi.comjabde.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. jabde.com This allows for easy removal of excess reagents and byproducts by simple filtration. jabde.com
Optimization of SPPS protocols is crucial for efficiently producing pure peptides, especially for sequences that are long or contain challenging amino acid residues. rsc.org After synthesis, the peptide is cleaved from the resin, and if the sequence contains cysteine residues intended to form a disulfide bridge, an oxidation step is performed. nih.govnih.gov The final product is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry. nih.govmdpi.com
Rational Design of Modified Ranatuerin Peptide Sequences
Rational design involves the targeted modification of a peptide's amino acid sequence to enhance its biological activity or other desirable properties. nih.govrsc.org This process is guided by an understanding of the structure-activity relationships of the peptide. mdpi.comnih.gov For antimicrobial peptides, key physicochemical properties that are often manipulated include net positive charge, hydrophobicity, and amphipathicity. nih.gov
For example, studies on ranatuerin peptides have shown that strategic amino acid substitutions can lead to analogs with increased potency. nih.govnih.gov The substitution of certain residues with lysine (B10760008) can increase the peptide's cationicity and antimicrobial activity. nih.gov Conversely, modifications that increase hydrophobicity can sometimes lead to higher hemolytic activity against mammalian cells. nih.gov Truncation of the peptide, such as removing the "Rana box" domain, has also been explored to understand its functional role. nih.govmdpi.com Computational tools and predictive models are increasingly being used to guide this design process. nih.govrsc.org
Spectroscopic and Biophysical Techniques for Structural Elucidation
Understanding the three-dimensional structure of a peptide is critical for elucidating its mechanism of action and for guiding rational design efforts. A variety of spectroscopic and biophysical techniques are employed for this purpose.
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in different environments. nih.govqub.ac.uk CD spectra can reveal whether a peptide adopts an α-helical, β-sheet, or random coil conformation. qub.ac.uknih.gov For many ranatuerin peptides, CD studies have shown that they are largely unstructured in aqueous solution but adopt a more defined α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govqub.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information at the atomic level. nih.govwisc.edu Two-dimensional NMR experiments can be used to determine the complete three-dimensional structure of a peptide in solution. nih.gov For instance, NMR studies of ranatuerin-2CSa in a TFE-water mixture revealed a helix-turn-helix conformation. nih.gov
Other biophysical techniques such as fluorescence microscopy and various scattering techniques can provide further insights into how these peptides interact with bacterial cells and membranes. frontiersin.org These methods, in combination, provide a comprehensive picture of the structure and function of ranatuerin peptides. nih.gov
In Vitro Functional Assays for Biological Activity Profiling (excluding clinical/safety)
The biological activity of the Ranatuerin 2C-RA1 peptide precursor, an antimicrobial peptide derived from the skin secretions of the golden crossband frog (Odorrana andersonii), is primarily assessed through a variety of in vitro functional assays. novoprolabs.comsmolecule.com While specific experimental data for the Ranatuerin 2C-RA1 precursor is not extensively detailed in publicly available literature, the functional profiling of related ranatuerin peptides and other antimicrobial peptides (AMPs) from Odorrana andersonii provides a clear framework for the methodologies employed. These assays are crucial for determining the peptide's spectrum of activity and mechanism of action.
The primary in vitro functional assays for ranatuerin-family peptides focus on their antimicrobial, antibiofilm, and, in some cases, antiproliferative and antioxidant activities.
Antimicrobial Susceptibility Testing:
The cornerstone of biological activity profiling for peptides like Ranatuerin 2C-RA1 is the determination of their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism. This is typically determined using a broth microdilution method, where a standardized suspension of the test microorganism is incubated with serial dilutions of the peptide in a 96-well microtiter plate. The growth of the microorganism is assessed after a specific incubation period by measuring the optical density.
Research on the ranatuerin-2 (B1576050) family of peptides, to which Ranatuerin 2C-RA1 belongs, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov For instance, studies on ranatuerin-2Pb from Rana pipiens showed potent activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Interactive Data Table: Illustrative Antimicrobial Activity of a Ranatuerin-2 Family Peptide
The following data is representative of findings for the ranatuerin-2 peptide family and serves as an illustration of how the antimicrobial activity of Ranatuerin 2C-RA1 would be presented.
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µM |
| Staphylococcus aureus (ATCC 25923) | Gram-positive bacteria | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 64 |
| Candida albicans (ATCC 10231) | Fungus | 32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 16 |
Antibiofilm Assays:
Many pathogenic microorganisms form biofilms, which are structured communities of cells enclosed in a self-produced polymeric matrix, making them more resistant to conventional antibiotics. The ability of a peptide to inhibit the formation of biofilms or eradicate established biofilms is a critical aspect of its biological activity profile.
These assays typically involve incubating the peptide with a bacterial culture in conditions that promote biofilm formation, often in 96-well plates. The extent of biofilm inhibition is quantified using methods like crystal violet staining, which stains the biofilm biomass. To assess the eradication of established biofilms, the peptide is added to pre-formed biofilms. The results are often reported as the minimum biofilm inhibitory concentration (MBIC) and the minimal biofilm eradication concentration (MBEC). nih.gov Studies on ranatuerin-2Pb have shown its efficacy in both inhibiting and eradicating Staphylococcus aureus biofilms. nih.gov
Antiproliferative Assays on Cancer Cells:
Some ranatuerin peptides have also been investigated for their potential anticancer properties. nih.govresearchgate.net These in vitro assays assess the peptide's ability to inhibit the proliferation of various cancer cell lines. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells as an indicator of cell viability. Cancer cells are seeded in 96-well plates and incubated with different concentrations of the peptide. The IC50 value, which is the concentration of the peptide required to inhibit the growth of 50% of the cancer cells, is then determined. For example, Ranatuerin-2PLx has shown potent antiproliferative effects on the prostate cancer cell line PC-3. nih.gov
Interactive Data Table: Illustrative Antiproliferative Activity of a Ranatuerin-2 Family Peptide
The following data is representative of findings for the ranatuerin-2 peptide family and serves as an illustration of how the antiproliferative activity of Ranatuerin 2C-RA1 would be presented.
| Cancer Cell Line | Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 10 |
| HCT116 | Colon Cancer | 25 |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 40 |
Antioxidant Activity Assays:
Peptides isolated from the skin of Odorrana andersonii have also been characterized for their antioxidant properties. nih.govnih.gov While not the primary described activity of Ranatuerin 2C-RA1, it is a plausible function given its origin. In vitro antioxidant assays measure the peptide's ability to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. In these assays, the peptide's ability to reduce the colored radical solution is measured spectrophotometrically. For example, a novel antioxidant peptide from Odorrana andersonii, OA-VI12, demonstrated the ability to scavenge ABTS and DPPH radicals. nih.gov
Q & A
Basic Research Questions
Q. How can researchers accurately determine the primary structure of Ranatuerin 2C-RA1 peptide precursor?
- Methodological Answer: Use tandem mass spectrometry (MS/MS) coupled with Edman degradation to sequence the peptide. Ensure sample purity via high-performance liquid chromatography (HPLC) and validate results using bioinformatics tools like Mascot or SEQUEST for peptide matching. Refer to standardized protocols for reagent preparation and sample handling to minimize degradation .
Q. What techniques are recommended for detecting and quantifying Ranatuerin 2C-RA1 in biological samples?
- Methodological Answer: Employ enzyme-linked immunosorbent assays (ELISAs) with antibodies specific to conserved epitopes of the peptide. For higher specificity, combine Western blotting with chemiluminescent detection. Optimize protocols using spiked control samples to account for matrix effects, and validate reproducibility across multiple replicates .
Q. How can tissue-specific expression patterns of Ranatuerin 2C-RA1 be mapped?
- Methodological Answer: Use in situ hybridization or immunohistochemistry with validated probes/antibodies. Pair with quantitative PCR (qPCR) to measure mRNA levels in dissected tissues. Include controls for cross-reactivity by testing against tissues known to lack the peptide. Reference species reactivity data to ensure assay compatibility .
Advanced Research Questions
Q. What experimental frameworks are suitable for studying Ranatuerin 2C-RA1’s receptor interactions and downstream signaling mechanisms?
- Methodological Answer: Apply the PICOT framework to define Population (e.g., cell lines), Intervention (peptide exposure), Comparison (untreated controls), Outcomes (receptor activation markers), and Time (kinetic assays). Use surface plasmon resonance (SPR) for binding affinity studies and CRISPR-Cas9 knockouts to validate receptor specificity. Integrate phosphoproteomics to map signaling cascades .
Q. How should researchers address contradictions in reported bioactivity data for Ranatuerin 2C-RA1?
- Methodological Answer: Conduct a systematic review using PRISMA guidelines to aggregate existing data. Perform meta-analyses to identify heterogeneity sources (e.g., dosage variations, assay conditions). Replicate conflicting studies under standardized protocols, including positive/negative controls and blinded data analysis to minimize bias .
Q. What strategies optimize in vivo delivery of Ranatuerin 2C-RA1 for preclinical studies?
- Methodological Answer: Use peptide encapsulation in liposomes or PEGylation to enhance stability. Test delivery routes (e.g., intravenous vs. intraperitoneal) in rodent models, monitoring pharmacokinetics via radiolabeling (e.g., ¹²⁵I) and tissue biodistribution assays. Include toxicity screens (ALT/AST levels, histopathology) to assess safety .
Q. How can researchers ensure statistical rigor when analyzing dose-response relationships for Ranatuerin 2C-RA1?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Validate power analysis during experimental design to ensure adequate sample sizes, and report confidence intervals for all critical parameters .
Q. What ethical and reporting standards apply to preclinical studies involving Ranatuerin 2C-RA1?
- Methodological Answer: Follow NIH guidelines for animal welfare (e.g., ARRIVE 2.0) and include detailed methods in submissions: anesthesia protocols, euthanasia criteria, and randomization procedures. Disclose conflicts of interest and raw data availability to enhance reproducibility. Reference institutional animal care and use committee (IACUC) approvals .
Methodological Best Practices
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, assess the feasibility of synthesizing Ranatuerin 2C-RA1 analogs with modified residues .
- Data Validation : Include orthogonal assays (e.g., SPR + functional cAMP assays) to confirm receptor engagement. Use independent cohorts for discovery vs. validation phases .
- Troubleshooting : For nonspecific antibody binding in assays, pre-adsorb antibodies with blocking peptides or switch to monoclonal variants. Optimize fixation times to preserve epitope integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
